molecular formula C19H17N3O4 B2995321 methyl 2-(N,1-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate CAS No. 899980-92-8

methyl 2-(N,1-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate

Cat. No.: B2995321
CAS No.: 899980-92-8
M. Wt: 351.362
InChI Key: FANNMPJCNQKBKN-UHFFFAOYSA-N
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Description

Methyl 2-(N,1-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate is a synthetic small molecule based on the 1,8-naphthyridine scaffold, a heterocyclic ring system known for its diverse biological activities and significance in medicinal chemistry research . While specific data on this exact compound is limited, its core structure is closely related to 1,8-naphthyridine-3-carboxamide derivatives that have been extensively investigated as novel multi-target tyrosine kinase inhibitors (TKIs) for anticancer therapy . These compounds are designed to target key oncogenic drivers, such as the c-Met kinase pathway . The 1,8-naphthyridine core is recognized for its ability to act as a hydrogen bond acceptor, facilitating key interactions with enzyme active sites, which can lead to the disruption of crucial signaling cascades in cancer cells . Other 1,8-naphthyridine derivatives have demonstrated potent cytotoxicity against various human cancer cell lines, including breast (MCF7), lung (A549), and cervical (Hela) cancers, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range . Beyond oncology, the 1,8-naphthyridine pharmacophore is also a promising scaffold for developing antimicrobial agents, highlighting its broad utility in biomedical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

methyl 2-[methyl-(1-methyl-2-oxo-1,8-naphthyridine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-21(15-9-5-4-8-13(15)19(25)26-3)17(23)14-11-12-7-6-10-20-16(12)22(2)18(14)24/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANNMPJCNQKBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N(C)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(N,1-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate typically involves multiple steps, starting with the formation of the naphthyridine core. One common approach is the reaction of 2-aminonicotinaldehyde with Meldrum's acid and an alcohol in the presence of anhydrous iron(III) chloride (FeCl₃). This reaction yields 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates, which can then be further methylated and reacted with benzoic acid derivatives to obtain the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The naphthyridine core can be oxidized to form different oxidation states, which may alter its chemical properties.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of new derivatives.

  • Substitution: Substitution reactions at the naphthyridine ring or the benzoate ester group can introduce different functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium(VI) oxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized naphthyridine derivatives, reduced naphthyridine derivatives, and substituted naphthyridine derivatives, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further chemical research and development.

Biology: Biologically, methyl 2-(N,1-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate has shown potential in various biological assays. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable compound for drug discovery and development.

Medicine: In medicine, this compound and its derivatives can be explored for therapeutic applications. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the treatment of infectious diseases and cancer.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its stability and reactivity make it suitable for large-scale synthesis and application in various industrial processes.

Mechanism of Action

The mechanism by which methyl 2-(N,1-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate exerts its effects involves its interaction with specific molecular targets. The naphthyridine core can bind to various receptors and enzymes, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

a) 1,8-Naphthyridine Derivatives
  • Nalidixic Acid (1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid): Lacks the benzoate group and dimethyl substitution. Demonstrates antibacterial activity due to its quinolone-like structure. The target compound’s methyl benzoate may reduce antibacterial potency but improve metabolic stability .
  • Ethyl 1,4-dihydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (LP7) :
    • Shares a similar ester group but includes hydroxyl substituents.
    • Molecular weight: 252.23 g/mol vs. the target compound’s estimated ~380 g/mol, suggesting differences in pharmacokinetics .
b) Quinoline-Based Analogues

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1–C7) from :

  • Feature a quinoline core instead of 1,8-naphthyridine.
  • Exhibit piperazine-linked aryl groups , enhancing interaction with biological targets like enzymes or receptors.
  • The target compound’s naphthyridine core may offer distinct electronic properties, influencing binding selectivity .

Functional Group Modifications

a) Carboxamide Variations
  • N-(2,4-Difluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide ([6] in ) :
    • Replaces the methyl benzoate with a difluorobenzyl group.
    • The fluorine atoms enhance lipophilicity, whereas the target’s benzoate may improve water solubility .
  • N-Benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide ([10] in ) :
    • Lacks the dimethyl and ester groups, reducing steric hindrance. This could make it more accessible for target binding compared to the bulkier target compound .
b) Ester vs. Amide Linkages
  • Methyl(Z)-2-(3-(3-chloro-2-fluorobenzyl)-2,6-difluorobenzoyl)-3-(ethylamino)acrylate ([8] in ): Uses an acrylate ester instead of a benzoate. The target’s benzoate may confer greater stability against hydrolysis .

Biological Activity

Methyl 2-(N,1-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a naphthyridine moiety connected to a benzoate group. Its structure can be represented as follows:

C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3

This indicates the presence of nitrogen and oxygen functionalities that may contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that derivatives of naphthyridine exhibit significant antimicrobial properties. The compound's structure may enhance its interaction with microbial targets, leading to effective inhibition of growth .
  • Anticancer Properties : Naphthyridine derivatives have been investigated for their anticancer effects. The compound shows promise in inhibiting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : There is growing evidence that naphthyridine compounds can modulate neurodegenerative pathways. This includes potential interactions with NMDA receptors, which are crucial in neuroprotection and synaptic plasticity .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects, particularly in conditions like Alzheimer's disease.
  • Oxidative Stress Reduction : Some studies suggest that naphthyridine derivatives can reduce oxidative stress markers, contributing to their protective effects in various biological systems.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various naphthyridine derivatives against Gram-positive and Gram-negative bacteria. This compound showed significant inhibition zones compared to control groups.

Bacteria TypeInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent reduction in cell viability.

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0100100
108590
506070
1003040

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